molecular formula C9H10BrNO2 B183811 3-bromo-4-methoxy-N-methylbenzamide CAS No. 337536-21-7

3-bromo-4-methoxy-N-methylbenzamide

Cat. No. B183811
M. Wt: 244.08 g/mol
InChI Key: JBCQEPXWGQKBBD-UHFFFAOYSA-N
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Description

“3-bromo-4-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . The IUPAC name for this compound is 3-bromo-4-methoxy-N-methylbenzamide .


Molecular Structure Analysis

The InChI code for “3-bromo-4-methoxy-N-methylbenzamide” is 1S/C9H10BrNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3 (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-bromo-4-methoxy-N-methylbenzamide” is a solid at room temperature . It has a predicted boiling point of 321.8±32.0 °C and a predicted density of 1.436±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 3-Bromo-4-methoxy-N-methylbenzamide has been utilized in the synthesis of heterocyclic compounds, including narwedine-type enones. Such compounds have been synthesized through methods like photochemical cyclisation and phenolic oxidation, demonstrating the versatility of 3-bromo-4-methoxy-N-methylbenzamide in organic synthesis (Kametani et al., 1972).

Photodynamic Therapy in Cancer Treatment

  • Derivatives of 3-bromo-4-methoxy-N-methylbenzamide have been studied for their potential in photodynamic therapy, a treatment for cancer. Specifically, zinc phthalocyanine derivatives substituted with this compound have shown promising properties, such as high singlet oxygen quantum yield, which are crucial for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).

Investigation of Antidopaminergic Properties

  • Research on substituted 6-methoxysalicylamides, synthesized from 3-bromo-4-methoxy-N-methylbenzamide derivatives, has revealed their potential as neuroleptic agents. These compounds have demonstrated significant antidopaminergic properties, important in the development of treatments for conditions like schizophrenia (de Paulis et al., 1985).

Radioactive Ligand Development for Neurological Studies

  • 3-Bromo-4-methoxy-N-methylbenzamide derivatives have been developed as radioactive ligands to study serotonin-5HT2-receptors. These compounds are valuable in neuroscientific research, particularly in understanding receptor dynamics and developing new drugs for neurological disorders (Mertens et al., 1994).

Antioxidant and Radical Scavenging Activity

  • Compounds derived from 3-bromo-4-methoxy-N-methylbenzamide, particularly bromophenols, have been identified as potent antioxidants and radical scavengers. These properties suggest potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-bromo-4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCQEPXWGQKBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580055
Record name 3-Bromo-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-methylbenzamide

CAS RN

337536-21-7
Record name 3-Bromo-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Lovering, P Morgan, C Allais, A Aulabaugh… - European Journal of …, 2018 - Elsevier
… To a solution of 3-bromo-4-methoxy-N-methylbenzamide (7, 600 mg, 2.46 mmol), triethylamine (0.497 g, 4.92 mmol), Pd(OAc) 2 (55.2 mg, 0.246 mmol) and 1,3-bis(diphenylphosphino)…
Number of citations: 17 www.sciencedirect.com
TK Achar, P Mal - The Journal of Organic Chemistry, 2015 - ACS Publications
A solvent-free cross-coupling method for oxidative amidation of aldehydes and alcohols via a metal-free radial pathway has been demonstrated. The proposed methodology uses the …
Number of citations: 95 pubs.acs.org

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